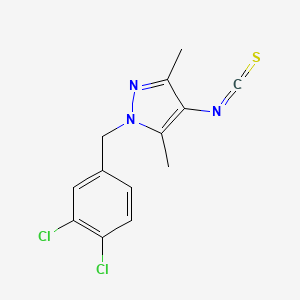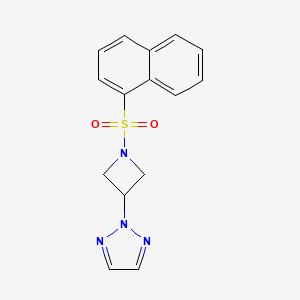
2-(1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a compound that has gained increasing interest in scientific research. It is a member of the triazole family of compounds, which have been shown to exhibit a wide range of biological activities. In
Scientific Research Applications
Synthesis and Characterization
Naphthalene and triazole derivatives are synthesized using various chemical reactions, including copper-catalyzed click chemistry and RAFT polymerization. These compounds are characterized for their structural, spectroscopic, and thermal properties, providing insights into their potential applications in materials science and medicinal chemistry (Jin et al., 2008; Kareem, 2018).
Antimicrobial and Anticancer Activities
Several studies have reported the antimicrobial and anticancer activities of naphthalene-sulfonyl-triazole ligands and their metal complexes. These compounds exhibit significant DNA binding and cleavage capabilities, suggesting their potential in developing novel therapeutic agents (Hernández‐Gil et al., 2013; Gholampour et al., 2019).
DNA Binding Studies
The interaction of copper complexes of naphthalene-sulfonyl-triazole derivatives with DNA has been extensively studied, revealing their high affinity towards DNA. These interactions are crucial for understanding the biological activity and designing of new molecules with potential applications in cancer therapy (Hernández‐Gil et al., 2013).
Antimicrobial Properties
Naphthalene-based triazole derivatives have demonstrated significant antimicrobial properties against a variety of bacterial and fungal strains. These findings highlight the potential of these compounds in developing new antimicrobial agents (Desai et al., 2011).
Material Science Applications
The synthesis of polymers containing triazole and naphthalene units via RAFT polymerization has been explored. These polymers exhibit unique fluorescence properties, making them potential candidates for applications in material science, particularly in the development of novel luminescent materials (Jin et al., 2008).
properties
IUPAC Name |
2-(1-naphthalen-1-ylsulfonylazetidin-3-yl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c20-22(21,18-10-13(11-18)19-16-8-9-17-19)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUFCVYCOKEOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543843.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2543845.png)
![1-Ethyl-4-[4-(oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2543847.png)

![3-[2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2543849.png)
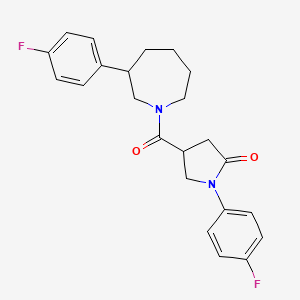
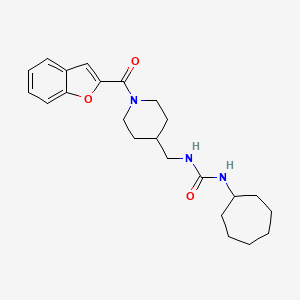
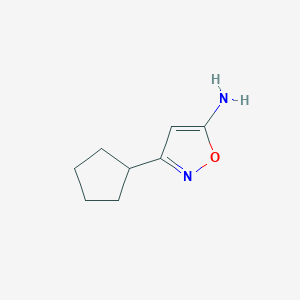

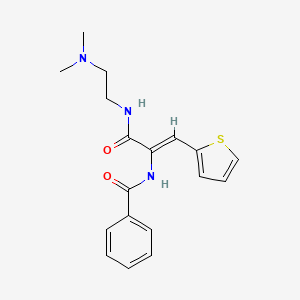
![4-[(Butan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2543862.png)
![7-Chloro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2543863.png)
![4,4,4-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide](/img/structure/B2543865.png)
